molecular formula C10H21O4P B14656991 Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate CAS No. 53722-18-2

Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate

Cat. No.: B14656991
CAS No.: 53722-18-2
M. Wt: 236.24 g/mol
InChI Key: MTILXQDJLGZHKU-UHFFFAOYSA-N
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Description

Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate is a chemical compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an alkyl or aryl group and an oxygen atom. This compound is notable for its unique structure, which includes a butyl and propyl group attached to a phosphonate moiety, along with a hydroxyprop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate typically involves the alkylation of phosphonic ester-acid derivatives. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives in the presence of alkyl halides and triethylamine under solvent-free conditions . This method is efficient and allows for the preparation of various alkylphosphonates with different alkoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and ionic liquids can enhance the efficiency and selectivity of the reactions, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the alkyl or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new carbon-phosphorus bonds. Its hydroxy group can also engage in hydrogen bonding and other interactions that influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate
  • Butyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate
  • Propyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate

Uniqueness

Butyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate is unique due to its specific combination of butyl and propyl groups attached to the phosphonate moiety. This structure imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in various fields .

Properties

CAS No.

53722-18-2

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

1-[butoxy(propoxy)phosphoryl]prop-2-en-1-ol

InChI

InChI=1S/C10H21O4P/c1-4-7-9-14-15(12,10(11)6-3)13-8-5-2/h6,10-11H,3-5,7-9H2,1-2H3

InChI Key

MTILXQDJLGZHKU-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(C(C=C)O)OCCC

Origin of Product

United States

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